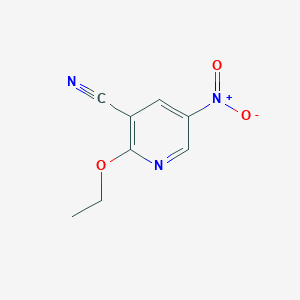

2-Ethoxy-5-nitropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-ethoxy-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-2-14-8-6(4-9)3-7(5-10-8)11(12)13/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFBFLXMCZBAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the nitration of 2-ethoxypyridine followed by the introduction of a carbonitrile group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.

Another method involves the use of 2-chloro-5-nitropyridine as a starting material. This compound can undergo a nucleophilic substitution reaction with sodium cyanide to introduce the carbonitrile group at the third position. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitropyridine-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and carbonitrile groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium cyanide in DMF, amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Ethoxy-5-aminopyridine-3-carbonitrile.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H7N3O3

- Molecular Weight : 193.16 g/mol

- CAS Number : 265664-09-3

The compound features a nitro group and a carbonitrile group attached to a pyridine ring, which enhances its reactivity and potential for diverse applications.

Medicinal Chemistry

2-Ethoxy-5-nitropyridine-3-carbonitrile is investigated for its potential as a pharmaceutical intermediate. The structural motifs present in this compound are similar to those found in various bioactive molecules, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research has indicated that nitropyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives of nitropyridine have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

- Cyclic GMP Phosphodiesterase Inhibition : Compounds similar to this compound have been explored for their ability to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to therapeutic effects in cardiovascular diseases .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as herbicides or insecticides. Nitropyridine derivatives are known for their efficacy in pest control due to their neurotoxic effects on insects.

Applications in Agriculture

- Insecticides : The presence of the nitro group enhances the bioactivity of pyridine derivatives against pests. Research into similar compounds has shown effectiveness in controlling agricultural pests, indicating that this compound could serve as a lead compound .

Synthetic Chemistry

The unique functional groups present in this compound allow it to act as a versatile building block in organic synthesis.

Synthetic Applications

- Ligand Development : The compound can be utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that serve as catalysts in various reactions .

- Nucleophilic Substitution Reactions : The carbonitrile group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules .

Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, PDE inhibitors | Therapeutic potential in cardiovascular diseases |

| Agrochemicals | Insecticides | Effective pest control |

| Synthetic Chemistry | Ligand development, nucleophilic substitution | Versatile building block for organic synthesis |

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitropyridine-3-carbonitrile depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can participate in redox reactions, while the carbonitrile group can form interactions with nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| 2-Ethoxy-5-nitropyridine-3-carbonitrile | C₈H₇N₃O₃ | 193.16 | -OCH₂CH₃ (2), -NO₂ (5), -CN (3) | Nitro, cyano, ethoxy |

| 5-Chloro-3-nitropyridine-2-carbonitrile | C₆H₂ClN₃O₂ | 183.55 | -Cl (5), -NO₂ (3), -CN (2) | Nitro, cyano, chloro |

| 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C₇H₄F₃N₃ | 187.12 | -NH₂ (5), -CF₃ (3), -CN (2) | Amino, cyano, trifluoromethyl |

Key Observations :

Substituent Effects: The ethoxy group in the target compound is electron-donating (+I effect), which moderates the electron-withdrawing effects of the nitro and cyano groups. This balance enhances stability compared to 5-Chloro-3-nitropyridine-2-carbonitrile, where the chloro group (-Cl) is strongly electron-withdrawing (-I), increasing susceptibility to hydrolysis . 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile features an electron-donating amino (-NH₂) group and a highly electron-withdrawing trifluoromethyl (-CF₃) group. This combination creates a polarized aromatic system, making it reactive in Suzuki-Miyaura couplings .

Stability and Reactivity: The target compound’s ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the chloro analog, which is less soluble due to its non-polar Cl substituent . 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile exhibits reduced thermal stability due to the labile amino group, requiring storage under inert conditions .

Spectroscopic and Computational Insights

- Infrared (IR) Spectroscopy: The cyano group (-CN) in all three compounds shows a strong absorption band near 2200–2250 cm⁻¹, characteristic of nitriles. The nitro group (-NO₂) in the target compound and 5-chloro analog exhibits asymmetric and symmetric stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, respectively . Computational studies using density-functional theory (DFT) (e.g., B3LYP functional) predict the electron density distribution and frontier molecular orbitals, explaining the reactivity trends. For instance, the LUMO of the target compound is localized on the nitro and cyano groups, favoring nucleophilic attacks at position 3 .

X-ray Crystallography :

Software tools like SHELXL have been employed to resolve the crystal structures of similar nitropyridine derivatives, confirming substituent orientations and intermolecular interactions (e.g., hydrogen bonding involving nitro groups) .

Biological Activity

2-Ethoxy-5-nitropyridine-3-carbonitrile (CAS No. 265664-09-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with an ethoxy group, a nitro group, and a carbonitrile group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound acts as an inhibitor of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs), particularly type 5 (PDE5) enzymes. The inhibition of PDE5 can lead to increased levels of cGMP, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Antitumor Activity : In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of PDE5 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibit PDE5, demonstrating potential therapeutic applications in treating erectile dysfunction and pulmonary hypertension .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that the compound significantly reduces cell viability, indicating its potential as an anticancer agent. The IC50 values ranged from 10 to 30 µM across different cell lines .

- Anti-inflammatory Activity : Research indicated that treatment with this compound reduced levels of inflammatory markers in cellular models, suggesting its utility in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.